Tungsten hexafluoride chemical properties and reactions
Tungsten hexafluoride chemical properties and reactions
An In-Depth Technical Guide to the Chemical Properties and Reactions of Tungsten Hexafluoride
Introduction
Tungsten hexafluoride (WF6) is an inorganic compound of significant interest in advanced materials science and the semiconductor industry.[1][2][3] It is a colorless, toxic, and corrosive gas at standard conditions and is notable for being one of the heaviest known gases, approximately 11 times denser than air.[1][4] The primary application of tungsten hexafluoride is in the chemical vapor deposition (CVD) of tungsten films, which serve as low-resistivity metallic interconnects in integrated circuits.[1][5] This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the chemical properties and reactivity of tungsten hexafluoride, with a focus on the fundamental principles that govern its behavior and its application in materials synthesis.
Molecular Structure and Physical Properties
Tungsten hexafluoride possesses an octahedral geometry with Oh symmetry, featuring a central tungsten atom in the +6 oxidation state bonded to six fluorine atoms.[2] The W–F bonds are equivalent, with a bond distance of approximately 183.2 pm.[4][5] These bonds have a significant polar and covalent character, contributing to the molecule's high stability.[2] Despite the polarity of the individual W-F bonds, the symmetrical octahedral structure results in a non-polar molecule with a zero dipole moment.[1][6]
The physical state of tungsten hexafluoride is highly dependent on temperature. It exists as a gas at temperatures above 17.1 °C (62.8 °F), a pale yellow liquid between 2.3 °C (36.1 °F) and 17.1 °C, and a white solid below 2.3 °C.[1][5]
Table 1: Physical Properties of Tungsten Hexafluoride
| Property | Value |
| Chemical Formula | WF6 |
| Molar Mass | 297.83 g/mol [1] |
| Appearance | Colorless gas or light yellow liquid[7][8] |
| Density (gas) | ~13 kg/m ³ (11 times heavier than air)[1] |
| Density (liquid) | 3.44 g/cm³ at 15 °C[5] |
| Melting Point | 2.3 °C (36.1 °F)[1] |
| Boiling Point | 17.1 °C (62.8 °F)[1] |
| Vapor Pressure | 10 hPa at 20 °C[8] |
| Solubility | Reacts with water; soluble in some organic solvents[1][8][9] |
Chemical Reactivity and Key Reactions
The chemical behavior of tungsten hexafluoride is dominated by the high electrophilicity of the tungsten(VI) center and the propensity for fluoride ligand exchange and hydrolysis.
Hydrolysis
Tungsten hexafluoride reacts vigorously with water and even atmospheric moisture to produce hydrogen fluoride (HF) and tungsten oxyfluorides, ultimately leading to the formation of tungsten trioxide (WO3).[1][2][10] This reaction is the reason WF6 fumes in moist air.[8][11]
Reaction Pathway: WF6 + 3 H2O → WO3 + 6 HF[1]
This hydrolysis is a significant consideration in the handling and storage of WF6, as the generation of highly corrosive and toxic hydrogen fluoride presents a major safety hazard.[2][12]
Diagram: Hydrolysis of Tungsten Hexafluoride
Caption: Reaction pathway for the hydrolysis of WF6.
Redox Reactions and Chemical Vapor Deposition (CVD)
A critical application of tungsten hexafluoride is in the chemical vapor deposition of tungsten films for the semiconductor industry.[1] This process relies on the reduction of WF6 to elemental tungsten. Several reducing agents can be employed, with hydrogen (H2) and silane (SiH4) being the most common.
Hydrogen Reduction: At temperatures between 300 and 800 °C, hydrogen reduces tungsten hexafluoride to form a tungsten film and hydrogen fluoride vapor.[1]
WF6 + 3 H2 → W + 6 HF[1]
The crystallinity of the deposited tungsten layer can be controlled by adjusting the WF6/H2 ratio and the substrate temperature.[1]
Silane Reduction: Silane is often used to create a thin tungsten nucleation layer before the bulk deposition with hydrogen.[1] The reaction with silane is complex, with studies suggesting the formation of trifluorosilane (SiHF3) as a major byproduct.[13]
WF6 + 2 SiH4 → W + 2 SiHF3 + 3 H2[13]
This process is highly sensitive to reaction parameters, and there is a risk of explosion.[1]
Diagram: CVD Workflow for Tungsten Film Deposition
Caption: A typical two-step CVD process for tungsten deposition.
Reaction with Silicon
Tungsten hexafluoride can react directly with a silicon substrate, a process that is highly temperature-dependent.[1]
-
Below 400 °C: 2 WF6 + 3 Si → 2 W + 3 SiF4
-
Above 400 °C: WF6 + 3 Si → W + 3 SiF2
This reaction is self-limiting, as the deposited tungsten layer eventually prevents the diffusion of WF6 to the silicon substrate.[1]
Formation of Adducts with Lewis Bases
As a Lewis acid, tungsten hexafluoride can form adducts with various Lewis bases. Examples include WF6(S(CH3)2) and WF6(py)2.[1]
Diagram: Adduct Formation with a Lewis Base
Caption: General representation of adduct formation.
Reactions with Organic Compounds
Tungsten hexafluoride is soluble in some organic solvents and can form colored complexes with certain organic compounds.[8][14] It is highly reactive with most organic materials, often leading to their decomposition and the release of hydrogen fluoride.[3]
Experimental Protocol: Tungsten Film Deposition via CVD
The following is a generalized protocol for the deposition of a tungsten film on a silicon substrate in a laboratory setting. Note: This procedure should only be performed by trained personnel in a properly equipped facility with appropriate safety measures in place.
-
Substrate Preparation:
-
Clean a silicon wafer using a standard cleaning procedure (e.g., RCA clean) to remove organic and metallic contaminants.
-
Perform a brief dip in a dilute hydrofluoric acid solution to remove the native oxide layer immediately before loading into the CVD reactor.
-
-
CVD System Preparation:
-
Load the cleaned silicon wafer into the reaction chamber.
-
Evacuate the chamber to a base pressure of <10^-6 Torr.
-
Heat the substrate to the desired deposition temperature (e.g., 400 °C).
-
-
Nucleation Layer Deposition (Silane Reduction):
-
Introduce a controlled flow of tungsten hexafluoride and silane into the reaction chamber. Maintain a low partial pressure of the reactants.
-
Allow the deposition to proceed for a short duration to form a thin, uniform tungsten nucleation layer.
-
-
Bulk Film Growth (Hydrogen Reduction):
-
Stop the flow of silane.
-
Introduce a controlled flow of hydrogen gas into the chamber.
-
Continue the deposition with tungsten hexafluoride and hydrogen until the desired film thickness is achieved.
-
-
Process Termination and Characterization:
-
Stop the flow of all reactant gases.
-
Cool the substrate under a high vacuum or in an inert atmosphere.
-
Remove the wafer from the chamber.
-
Characterize the deposited tungsten film using appropriate techniques (e.g., scanning electron microscopy for morphology, four-point probe for resistivity).
-
Handling, Storage, and Safety Considerations
Tungsten hexafluoride is an extremely hazardous substance that requires stringent safety protocols.[1][2]
-
Toxicity and Corrosivity: It is fatal if inhaled and causes severe burns to the skin, eyes, and respiratory tract.[7][12][15] Upon contact with moisture, it produces hydrofluoric acid, which is also highly toxic and corrosive.[2][8][12]
-
Personal Protective Equipment (PPE): When handling tungsten hexafluoride, a self-contained breathing apparatus (SCBA), chemical-resistant gloves, a full-body suit, and a face shield are mandatory.[12][16]
-
Storage: Store in a cool, dry, well-ventilated area in DOT-approved cylinders.[16][17] Cylinders should be secured to prevent falling.[17] Keep away from water and combustible materials.[12][18]
-
Spill Response: In case of a leak, evacuate the area immediately. Only trained personnel with appropriate PPE should attempt to stop the leak.[19] Ventilate the area to disperse the gas.[19]
Conclusion
Tungsten hexafluoride is a compound with rich and complex chemistry, underpinned by its unique molecular structure and the high oxidation state of tungsten. Its reactivity, particularly its hydrolysis and reduction reactions, is central to its primary application in the semiconductor industry for the deposition of high-purity tungsten films. A thorough understanding of its chemical properties, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in research and industrial applications.
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